molecular formula C14H15NO B2863365 4-(3,4-Dimethylphenoxy)aniline CAS No. 46731-94-6

4-(3,4-Dimethylphenoxy)aniline

Cat. No.: B2863365
CAS No.: 46731-94-6
M. Wt: 213.28
InChI Key: UZSYASHQOZQTII-UHFFFAOYSA-N
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Scientific Research Applications

4-(3,4-Dimethylphenoxy)aniline has garnered significant attention in scientific research due to its unique properties. It is used in various fields, including:

Mechanism of Action

The mechanism of action for “4-(3,4-Dimethylphenoxy)aniline” is not explicitly mentioned in the available resources. Anilines, in general, are known to participate in various chemical reactions due to the presence of the amine group .

Safety and Hazards

Anilines are known to be hazardous. They are suspected carcinogens and are highly toxic to aquatic life . They can cause serious eye damage, skin sensitization, and specific target organ toxicity .

Preparation Methods

The synthesis of 4-(3,4-Dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-(3,4-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(3,4-Dimethylphenoxy)aniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSYASHQOZQTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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